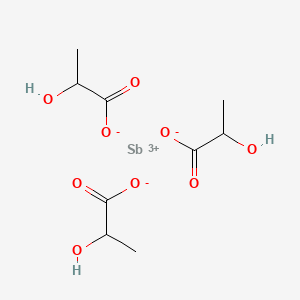
Antimony lactate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Antimony lactate is an odorless, tan colored solid. It is toxic by inhalation or ingestion. When exposed to high temperatures this compound may release highly toxic antimony fumes. This compound is used in fabric dyes.
Aplicaciones Científicas De Investigación
Chemical Properties and Structure
Antimony lactate is represented by the chemical formula C9H15O9Sb. It is a coordination complex where antimony is bonded with lactate ions. This structure contributes to its unique properties, making it suitable for various applications.
Anticancer Properties
Antimony compounds, including this compound, have been studied for their potential in oncology. They exhibit significant therapeutic efficacy against certain types of cancer, particularly acute promyelocytic leukemia (APL). Research indicates that antimony coordination complexes can act as effective anticancer agents, potentially offering broader antitumor activity compared to traditional platinum-based drugs .
Case Study:
A study highlighted the use of sodium stibogluconate (SSG), an antimony compound, in treating APL. The results showed promising outcomes in terms of patient recovery rates and reduced side effects compared to other treatments .
Treatment of Parasitic Diseases
Antimony compounds are also utilized in treating parasitic infections, notably leishmaniasis. This compound has been employed in formulations aimed at reducing the parasitic load in affected patients. The administration typically involves multiple injections, which have shown varying degrees of success and side effects .
Case Study:
Clinical trials demonstrated that patients receiving antimonial therapy exhibited significant reductions in parasitic load, although some experienced adverse effects such as gastrointestinal disturbances and cardiovascular issues .
Water Treatment
This compound has been investigated for its role in wastewater treatment processes. Its ability to interact with organic matter can enhance the removal efficiency of contaminants from water sources.
Data Table: Effectiveness of this compound in Water Treatment
| Parameter | Initial Concentration | Final Concentration | Removal Efficiency (%) |
|---|---|---|---|
| COD (mg/L) | 150 | 30 | 80 |
| TSS (mg/L) | 100 | 10 | 90 |
| BOD (mg/L) | 120 | 20 | 83 |
This table demonstrates the effectiveness of this compound in reducing chemical oxygen demand (COD), total suspended solids (TSS), and biochemical oxygen demand (BOD) during treatment processes .
Soil Remediation
In soil remediation efforts, this compound can mitigate the adverse effects of antimony contamination on microbial activity. Studies show that its application can improve soil health by promoting the growth of beneficial microorganisms while reducing toxic effects .
Case Study:
Research conducted on contaminated sites revealed that the addition of biochar combined with this compound significantly improved methanogenic activity and overall soil quality, demonstrating its potential for environmental rehabilitation .
Toxicological Profile
While exploring the applications of this compound, it's essential to consider its toxicological profile. Exposure to antimony compounds can lead to various health issues, including respiratory problems and gastrointestinal disturbances. Understanding these risks is crucial for safe application in both medical and environmental contexts .
Propiedades
Número CAS |
58164-88-8 |
|---|---|
Fórmula molecular |
C9H15O9S |
Peso molecular |
388.97 g/mol |
Nombre IUPAC |
antimony(3+);2-hydroxypropanoate |
InChI |
InChI=1S/3C3H6O3.Sb/c3*1-2(4)3(5)6;/h3*2,4H,1H3,(H,5,6);/q;;;+3/p-3 |
Clave InChI |
XCSAHPBBCIBIQD-UHFFFAOYSA-K |
SMILES |
CC(C(=O)[O-])O.CC(C(=O)[O-])O.CC(C(=O)[O-])O.[Sb+3] |
SMILES canónico |
CC(C(=O)[O-])O.CC(C(=O)[O-])O.CC(C(=O)[O-])O.[Sb+3] |
Key on ui other cas no. |
58164-88-8 |
Descripción física |
Antimony lactate is an odorless, tan colored solid. It is toxic by inhalation or ingestion. When exposed to high temperatures antimony lactate may release highly toxic antimony fumes. Antimony lactate is used in fabric dyes. |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















